2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)-
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Overview
Description
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Butynyl Group: The butynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The difluoro substitutions can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorinated positions or the butynyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups.
Scientific Research Applications
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the butynyl group can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-methyl-: Similar structure but with a methyl group instead of a trifluoromethyl group.
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-ethyl-: Similar structure but with an ethyl group instead of a trifluoromethyl group.
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethoxy)-: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- imparts unique properties such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets compared to its analogs with different substituents.
Biological Activity
2(1H)-Quinazolinone, 4-(1-butynyl)-5,6-difluoro-3,4-dihydro-4-(trifluoromethyl)- is a member of the quinazolinone class of compounds, known for their diverse biological activities. This compound features a unique structure with multiple functional groups, including trifluoromethyl and butynyl substituents, contributing to its potential in medicinal chemistry. The purpose of this article is to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H9F5N2O
- Molecular Weight : 318.24 g/mol
- Structural Characteristics : The compound is characterized by a quinazolinone core with two fluorine atoms and a trifluoromethyl group that enhance its reactivity and stability.
Biological Activities
Quinazolinones are recognized for their various pharmacological effects. The specific biological activities associated with 2(1H)-Quinazolinone include:
- Anticancer Activity : Quinazolinones have shown promise as anticancer agents. Studies indicate that derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cancer progression.
- Antimicrobial Properties : Research has demonstrated that quinazolinone derivatives exhibit significant antibacterial and antifungal activities. The presence of fluorine atoms contributes to enhanced bioactivity against microbial strains.
- Enzyme Inhibition : This compound has been studied for its ability to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV) and urease, which are relevant in diabetes management and gastric infections respectively.
The biological activity of 2(1H)-Quinazolinone is largely attributed to its interaction with specific biological targets:
- EGFR Inhibition : Some studies indicate that quinazolinones can act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell signaling pathways. For example, compounds have been synthesized that exhibit IC50 values ranging from 0.36 to 40.90 μM against cancer cell lines .
- DPP-IV Inhibition : The compound has shown potential as a DPP-IV inhibitor with IC50 values indicating strong binding affinity. This activity is beneficial for developing antidiabetic therapies .
Case Studies
Several studies have reported on the synthesis and evaluation of quinazolinone derivatives:
- Anticancer Screening : A study synthesized benzenesulfonamide-linked quinazolinone hybrids that were tested against the MDA-MB-231 breast cancer cell line. The hybrids displayed varying degrees of EGFR inhibition, with one compound exhibiting a 63% inhibition rate compared to erlotinib's 68% .
- Antimicrobial Evaluation : Another research effort focused on the synthesis of thiazole-linked quinazolinones which were evaluated for their antimicrobial properties. These compounds showed promising results against various bacterial strains, highlighting the potential for developing new antibiotics .
- DPP-IV Activity : A recent study reported on the synthesis of 2-heteroarylthio-6-substituted quinazolinones evaluated for DPP-IV inhibition. One derivative displayed an IC50 value of 0.76 nM, marking it as a lead compound for antidiabetic drug development .
Comparative Analysis
The following table summarizes some structural analogs and their respective biological activities:
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
2(1H)-Quinazolinone, 5-fluoro | - | Lacks additional functional groups | Limited bioactivity |
2(1H)-Quinazolinone, 5,6-difluoro-3-hydroxy | 214288-04-7 | Contains hydroxyl group | Moderate anticancer activity |
Thiazole-linked quinazolinones | - | Hybrid structure | Antimicrobial activity |
Properties
CAS No. |
214287-74-8 |
---|---|
Molecular Formula |
C13H9F5N2O |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
4-but-1-ynyl-5,6-difluoro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C13H9F5N2O/c1-2-3-6-12(13(16,17)18)9-8(19-11(21)20-12)5-4-7(14)10(9)15/h4-5H,2H2,1H3,(H2,19,20,21) |
InChI Key |
WIMGYVJTHCCHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1(C2=C(C=CC(=C2F)F)NC(=O)N1)C(F)(F)F |
Origin of Product |
United States |
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